(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
Description
BenchChem offers high-quality (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-5-12(7-16)9-17/h12,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZISWBMLBPQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is a heterocyclic organic molecule featuring a piperidine ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
The synthesis typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with piperidin-3-amine under controlled conditions, often utilizing catalysts to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially altering signaling pathways that lead to various physiological responses .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogenic fungi . The potential of (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol in this context remains an area for further investigation.
Anticancer Properties
Pyrazole derivatives have been explored for their anticancer activities. Some studies demonstrate that pyrazole compounds can induce apoptosis in cancer cells, particularly in breast cancer models . The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing therapeutic efficacy while minimizing side effects .
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways suggests potential anti-inflammatory properties. Certain pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
